molecular formula C11H10ClFO2 B14290736 Ethyl 2-chloro-3-(4-fluorophenyl)prop-2-enoate CAS No. 119346-71-3

Ethyl 2-chloro-3-(4-fluorophenyl)prop-2-enoate

Cat. No.: B14290736
CAS No.: 119346-71-3
M. Wt: 228.65 g/mol
InChI Key: UUOIWRCRWOTLBU-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-3-(4-fluorophenyl)prop-2-enoate is an organic compound that belongs to the class of α,β-unsaturated esters. This compound is characterized by the presence of a chloro group and a fluorophenyl group attached to a propenoate moiety. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-chloro-3-(4-fluorophenyl)prop-2-enoate typically involves the reaction of ethyl acetoacetate with 4-fluorobenzaldehyde in the presence of a base, followed by chlorination. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-3-(4-fluorophenyl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted esters, carboxylic acids, and saturated esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-chloro-3-(4-fluorophenyl)prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-3-(4-fluorophenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-chloro-3-(4-fluorophenyl)prop-2-enoate is unique due to the presence of both chloro and fluorophenyl groups, which impart distinct chemical and biological properties.

Properties

CAS No.

119346-71-3

Molecular Formula

C11H10ClFO2

Molecular Weight

228.65 g/mol

IUPAC Name

ethyl 2-chloro-3-(4-fluorophenyl)prop-2-enoate

InChI

InChI=1S/C11H10ClFO2/c1-2-15-11(14)10(12)7-8-3-5-9(13)6-4-8/h3-7H,2H2,1H3

InChI Key

UUOIWRCRWOTLBU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)F)Cl

Origin of Product

United States

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